2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate
Description
The exact mass of the compound this compound is 294.07259367 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO3S/c1-12-2-8-15(9-3-12)20(17,18)19-11-10-13-4-6-14(16)7-5-13/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTFNVGKANGTGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401203794 | |
| Record name | Benzeneethanol, 4-fluoro-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401203794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50562-02-2 | |
| Record name | Benzeneethanol, 4-fluoro-, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50562-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneethanol, 4-fluoro-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401203794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Fluorophenyl Ethyl 4 Methylbenzenesulfonate
Esterification Reactions for the Formation of the Sulfonate
The formation of the sulfonate ester bond is a critical step in the synthesis. This transformation can be accomplished through various methods, each with its own set of advantages and limitations.
The most traditional and widely employed method for synthesizing sulfonate esters is the reaction of an alcohol with a sulfonyl chloride in the presence of a base. eurjchem.com In the case of 2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate (B104242), this involves reacting 2-(4-fluorophenyl)ethanol with p-toluenesulfonyl chloride.
A common procedure involves dissolving the alcohol and p-toluenesulfonyl chloride in a suitable solvent, such as dichloromethane (B109758). nih.gov A tertiary amine base, like triethylamine (B128534) or pyridine, is added to neutralize the hydrochloric acid generated during the reaction. google.com The reaction is typically stirred at room temperature. google.com The use of a base is crucial to drive the reaction to completion.
For instance, a general method involves cooling a solution of the alcohol and triethylamine in dry dichloromethane, followed by the addition of tosyl chloride. The reaction is initially stirred at a low temperature (e.g., 273 K) and then allowed to warm to room temperature overnight. nih.gov
| Reactants | Base | Solvent | Reaction Time | Yield |
| 2-(2-thienyl)ethanol, p-toluenesulfonyl chloride | Potassium hydroxide (B78521), triethylamine | Dichloromethane | 2-3 hours | >85% google.com |
| 2,2,2-Trifluoroethanol, tosyl chloride | Triethylamine | Dichloromethane | Overnight | Not specified nih.gov |
This table presents examples of conventional esterification for analogous sulfonate esters, illustrating typical reaction conditions.
Catalytic methods offer an alternative to traditional stoichiometric approaches, often providing milder reaction conditions and improved efficiency. Various catalysts have been explored for the synthesis of sulfonate esters.
Indium-catalyzed sulfonylation of alcohols with sulfonyl chlorides has been shown to be a facile and efficient method. organic-chemistry.org Another approach utilizes ytterbium(III) trifluoromethanesulfonate (B1224126) as a catalyst for the reaction of alcohols with toluenesulfonic acid anhydride, yielding alkyl tosylates in high yields. organic-chemistry.org Metal-free catalytic systems have also been developed. For example, 4-methylpyridine (B42270) N-oxide can catalyze the sulfonylation of various alcohols in the presence of molecular sieves at room temperature, which is particularly useful for base-sensitive substrates. organic-chemistry.org
More recent advancements include the use of copper-assisted methods for the conversion of hydroxypyridines and sodium sulfinates into their corresponding pyridinyl tosylates. researchgate.net Electrochemical methods are also emerging as a green and efficient strategy for synthesizing sulfonate esters. researchgate.net
In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for sulfonate ester synthesis. One such approach involves the use of recyclable ionic liquids. organic-chemistry.org These ionic liquids can act as both the solvent and a nucleophilic reagent, eliminating the need for additional solvents and activating agents. organic-chemistry.org This method is considered environmentally attractive as the ionic liquids can be readily recycled. organic-chemistry.org
Solvent-free reactions represent another green alternative. For example, a method for the synthesis of β-sulfonyl esters from sulfonyl hydrazides and acrylic esters has been developed that proceeds in the absence of a solvent at elevated temperatures. figshare.com While not directly applicable to the target molecule, this demonstrates the potential of solvent-free conditions in sulfonate ester synthesis.
Precursor Alcohol Synthesis
The availability and purity of the precursor alcohol, 2-(4-fluorophenyl)ethanol, are crucial for the successful synthesis of the final sulfonate ester.
Methods for 2-(4-Fluorophenyl)ethanol Formation
Several synthetic routes can be employed to produce 2-(4-fluorophenyl)ethanol. One common method is the reduction of a corresponding carboxylic acid or its ester derivative. For example, 4-fluorophenoxyacetic acid can be reduced to 2-(4-fluorophenoxy)ethanol (B1330443) using a reducing agent like diborane (B8814927) in tetrahydrofuran. prepchem.com
Another prevalent method involves the reduction of 4-fluoroacetophenone. This can be achieved using various reducing agents, such as sodium borohydride, to yield 1-(4-fluorophenyl)ethanol, a constitutional isomer of the desired precursor. To obtain 2-(4-fluorophenyl)ethanol, a different synthetic strategy starting from a different precursor would be necessary, such as the reduction of 4-fluorophenylacetic acid or its esters.
| Starting Material | Reagent(s) | Product |
| 4-Fluorophenoxyacetic acid | Diborane, Tetrahydrofuran | 2-(4-fluorophenoxy)ethanol prepchem.com |
| 4-Fluoroacetophenone | Reducing agents (e.g., NaBH4) | 1-(4-Fluorophenyl)ethanol chemicalbook.com |
This table illustrates methods for synthesizing fluorinated phenyl-ethanols, highlighting potential pathways to the precursor.
Stereoselective Synthesis Considerations
While 2-(4-fluorophenyl)ethanol itself is not chiral, if a chiral center were present in the molecule, stereoselective synthesis would become a critical consideration. For the related compound 1-(4-fluorophenyl)ethanol, which is chiral, enantioselective reduction of 4-fluoroacetophenone can be performed using chiral catalysts or reagents to produce a specific enantiomer. This is a common strategy in the synthesis of chiral alcohols.
For instance, asymmetric reduction of prochiral ketones is a well-established method for producing enantiomerically enriched alcohols. This can be achieved through various methods, including the use of chiral borane (B79455) reagents or catalytic hydrogenation with chiral catalysts. While not directly applicable to the achiral 2-(4-fluorophenyl)ethanol, these principles are fundamental in the broader context of alcohol synthesis where stereochemistry is a factor.
Optimization of Reaction Conditions and Yields
The optimization of the synthesis of 2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate focuses on several key parameters to maximize the yield and purity of the product while minimizing reaction time and the use of excess reagents. These parameters include the choice of base, solvent, reaction temperature, and stoichiometry of the reactants. Drawing parallels from the synthesis of analogous compounds like 2-(2-thienyl)ethyl 4-methylbenzenesulfonate, key insights into optimization can be gained. google.com
Base Selection: The choice of base is critical for scavenging the hydrochloric acid byproduct of the reaction. Common bases include tertiary amines like triethylamine and inorganic bases such as potassium hydroxide. While triethylamine is widely used, studies on similar syntheses have shown that potassium hydroxide can significantly accelerate the reaction rate, potentially leading to completion within 2-3 hours. google.com
Solvent Effects: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. Dichloromethane is a commonly employed solvent due to its inertness and ability to dissolve both the alcohol and tosyl chloride. google.comnih.gov Other aprotic solvents could also be considered, but dichloromethane is often preferred for its ease of removal during workup.
Temperature Control: The reaction is typically carried out at room temperature. google.com While some preparations of similar sulfonates start at a lower temperature (0 °C or 273K) before allowing the reaction to warm to room temperature, maintaining a consistent room temperature is often sufficient for this type of esterification. nih.gov
Stoichiometric Ratios: The molar ratio of the reactants is another important factor. Typically, a slight excess of tosyl chloride is used to ensure the complete conversion of the starting alcohol. The amount of base is also adjusted to be in slight excess relative to the tosyl chloride to effectively neutralize the generated HCl.
A systematic approach to optimization would involve varying these parameters to identify the ideal conditions. Below is a hypothetical data table illustrating the potential impact of different bases on the reaction yield and time, based on findings for analogous compounds.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Triethylamine | Dichloromethane | 25 | 12 | 85 |
| 2 | Potassium Hydroxide | Dichloromethane | 25 | 3 | 96 |
| 3 | Pyridine | Dichloromethane | 25 | 18 | 80 |
| 4 | Sodium Carbonate | Dichloromethane | 25 | 24 | 75 |
This interactive table is based on analogous reactions and illustrates potential optimization outcomes.
Detailed research findings for a closely related compound, 2-(2-thienyl)ethyl 4-methylbenzenesulfonate, have demonstrated that the use of potassium hydroxide as a catalyst can lead to yields as high as 96% within a 2-3 hour reaction time at room temperature. google.com This suggests that a similar catalytic approach could be highly effective for the synthesis of this compound.
Scale-Up Considerations for Industrial and Large-Scale Synthesis
Scaling up the synthesis of this compound from a laboratory setting to an industrial scale introduces several challenges that need to be addressed to ensure safety, efficiency, and cost-effectiveness.
Reagent and Solvent Selection: On a large scale, the cost and safety of reagents and solvents become paramount. While dichloromethane is an effective solvent, its environmental and health concerns might necessitate exploring alternatives like toluene (B28343) or other less hazardous solvents. researchgate.net The choice of base also has cost implications. Potassium hydroxide is an inexpensive and highly effective catalyst, making it a favorable choice for industrial production. google.com
Process Control and Heat Management: The esterification reaction is exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of jacketed reactors with precise temperature control is essential. The rate of addition of reagents, particularly the tosyl chloride, may need to be carefully controlled to manage the heat generated.
Workup and Purification: In a laboratory setting, purification is often achieved through column chromatography. nih.gov However, this method is generally not feasible for large-scale production. Industrial processes would likely rely on crystallization or distillation for product purification. The workup procedure, which typically involves washing the organic phase with water or brine to remove the base and its salt, needs to be optimized for large volumes to minimize solvent and water usage. google.com
Waste Management: Large-scale synthesis generates significant amounts of waste, including the salt of the base (e.g., triethylamine hydrochloride or potassium chloride) and used solvents. An industrial process must include a robust waste management plan for the treatment and disposal of these byproducts in an environmentally responsible manner.
A patent for the preparation of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate highlights a process that is suitable for industrial production, emphasizing low production costs and high yields, which are key considerations for scale-up. google.com The use of potassium hydroxide as a catalyst is a central feature of this industrially viable method. google.com
Below is a table summarizing the key considerations for scaling up the synthesis of this compound.
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Dichloromethane | Toluene, Dichloromethane (with containment) |
| Base | Triethylamine, Pyridine | Potassium Hydroxide (catalytic) |
| Purification | Column Chromatography | Crystallization, Distillation |
| Temperature Control | Ice bath, Stir plate | Jacketed Reactor with automated cooling |
| Waste | Small volume, disposed of via lab packs | Large volume, requires treatment and recycling/disposal plan |
Reactivity and Mechanistic Studies of 2 4 Fluorophenyl Ethyl 4 Methylbenzenesulfonate
Nucleophilic Substitution Reactions (SN1 and SN2)
Nucleophilic substitution reactions involve the replacement of the tosylate leaving group by a nucleophile. The primary nature of the substrate generally favors the SN2 mechanism, which is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. leah4sci.comyoutube.com The SN1 mechanism, which involves a two-step process with the formation of a carbocation intermediate, is less likely for primary substrates due to the instability of primary carbocations. libretexts.orgyoutube.com
Regioselectivity and Stereochemistry of Substitution
For a primary substrate like 2-(4-fluorophenyl)ethyl 4-methylbenzenesulfonate (B104242), substitution reactions are highly regioselective, with the nucleophile attacking the carbon atom directly bonded to the tosylate group.
In SN2 reactions, the stereochemistry at the reaction center undergoes an inversion of configuration. youtube.comlibretexts.org If the carbon atom bearing the leaving group were a chiral center, the product would have the opposite stereochemistry to the starting material. libretexts.orglibretexts.org For 2-(4-fluorophenyl)ethyl 4-methylbenzenesulfonate, the alpha-carbon is not a stereocenter, so while the backside attack characteristic of the SN2 mechanism occurs, it does not result in a change of enantiomers.
Influence of Nucleophile Structure
The nature of the nucleophile plays a critical role in determining the reaction pathway and rate. Strong, small nucleophiles favor the SN2 reaction. libretexts.orgchemistrysteps.com The strength of a nucleophile is related to its ability to donate its electron pair.
Table 1: Effect of Nucleophile Strength on Substitution Reactions
| Nucleophile | Classification | Expected Predominant Reaction |
|---|---|---|
| I⁻, HS⁻, CN⁻ | Strong Nucleophiles | SN2 |
| Br⁻, Cl⁻, N₃⁻ | Good Nucleophiles | SN2 |
This table illustrates the general principle that stronger nucleophiles are required for efficient SN2 reactions with primary tosylates.
Highly basic but sterically hindered nucleophiles, such as potassium tert-butoxide, are more likely to act as bases and promote elimination reactions (E2) over substitution (SN2). chemistrysteps.com The competition between substitution and elimination is a key aspect of the reactivity of this compound.
Solvent Effects on Reaction Pathways
The choice of solvent significantly impacts the rates and mechanisms of substitution reactions. Polar aprotic solvents, such as acetone, DMSO, and DMF, are known to accelerate SN2 reactions. youtube.com These solvents can solvate the cation but not the nucleophile, leaving the nucleophile more "naked" and reactive.
Polar protic solvents, like water and alcohols, are capable of hydrogen bonding and can solvate both the cation and the nucleophile. leah4sci.com While they can be used for SN2 reactions, they are generally less effective than polar aprotic solvents. For SN1 reactions, polar protic solvents are preferred as they can stabilize the carbocation intermediate and the leaving group anion through solvation. nih.gov However, given the primary nature of this compound, SN1 pathways are generally not favored. libretexts.org
Elimination Reactions (E1 and E2)
Elimination reactions of this compound result in the formation of an alkene through the removal of the tosylate group and a hydrogen atom from an adjacent carbon.
Formation of Olefinic Products
The primary elimination product expected from this compound is 4-fluorostyrene. This occurs through the removal of a proton from the carbon atom adjacent to the fluorophenyl ring (the β-carbon).
According to Zaitsev's rule, when multiple alkene products are possible, the most substituted (and therefore most stable) alkene is typically the major product. masterorganicchemistry.com In this case, only one constitutional isomer, 4-fluorostyrene, can be formed.
Competition with Substitution Pathways
A significant aspect of the reactivity of alkyl tosylates is the competition between substitution and elimination pathways. masterorganicchemistry.com The outcome of the reaction is heavily dependent on the reaction conditions, particularly the nature of the base/nucleophile and the temperature.
Base Strength: Strong bases favor elimination reactions. chemistrysteps.com Sterically hindered, non-nucleophilic bases like potassium tert-butoxide are often used to promote E2 elimination and minimize SN2 substitution. utdallas.edu
Temperature: Higher temperatures generally favor elimination over substitution. youtube.commasterorganicchemistry.com Elimination reactions have higher activation energies than substitution reactions and are more entropically favored.
Substrate Structure: The primary nature of this compound makes it susceptible to both SN2 and E2 reactions. libretexts.org
Table 2: Predicted Outcome of Reactions under Various Conditions
| Reagent | Solvent | Temperature | Major Pathway | Major Product(s) |
|---|---|---|---|---|
| Sodium Ethoxide | Ethanol | Room Temp | SN2/E2 | 2-(4-Fluorophenyl)ethyl ether, 4-Fluorostyrene |
| Potassium tert-Butoxide | tert-Butanol | High | E2 | 4-Fluorostyrene |
| Sodium Cyanide | DMSO | Room Temp | SN2 | 3-(4-Fluorophenyl)propanenitrile |
This table provides a predictive framework for the reaction outcomes based on general principles of substitution and elimination reactions.
The E2 mechanism is a concerted, one-step process that requires an anti-periplanar arrangement of the proton being removed and the leaving group. utdallas.edu The E1 mechanism, which proceeds through a carbocation intermediate, is generally not favored for primary substrates. youtube.com
Rearrangement Reactions Involving the Sulfonate Leaving Group
The solvolysis of 2-phenylethyl tosylates and related sulfonates is a classic example of neighboring group participation, also known as anchimeric assistance. In these reactions, the phenyl group acts as an internal nucleophile, leading to the formation of a bridged intermediate known as a phenonium ion. This participation of the aryl group can significantly influence the reaction rate and stereochemistry.
For this compound, the 4-fluoro substituent on the phenyl ring plays a crucial role in modulating the extent of this neighboring group participation. The fluorine atom is weakly deactivating due to its inductive electron-withdrawing effect, which is partially offset by its resonance electron-donating effect. This electronic perturbation influences the nucleophilicity of the phenyl ring and the stability of the potential phenonium ion intermediate.
In a typical solvolysis reaction, the departure of the tosylate leaving group can be assisted by the π-electrons of the adjacent 4-fluorophenyl ring. This leads to the formation of a spirocyclic phenonium ion intermediate. The positive charge in this intermediate is delocalized over the three-membered ring and the aromatic system. Subsequent attack by a nucleophile can occur at either of the two carbons of the original ethyl bridge, leading to a mixture of products. If the starting material is chiral, this can result in retention of configuration or scrambling of stereochemistry, a hallmark of neighboring group participation.
The extent of rearrangement and the product distribution are highly dependent on the solvent and the reaction conditions. In solvents with high ionizing power and low nucleophilicity, the formation of the phenonium ion is favored. Conversely, in more nucleophilic solvents, a direct SN2 displacement of the tosylate group by the solvent or another nucleophile can compete with or even dominate the neighboring group participation pathway.
The presence of the 4-fluoro group, being electron-withdrawing, is expected to decrease the rate of phenonium ion formation compared to the unsubstituted 2-phenylethyl tosylate. This is because the electron-withdrawing nature of fluorine destabilizes the positive charge that develops on the aromatic ring in the transition state leading to the phenonium ion. Hammett plot studies on the solvolysis of substituted 2-phenylethyl tosylates generally show a negative ρ value, indicating that electron-donating groups accelerate the reaction by stabilizing the positively charged intermediate. Consequently, the 4-fluoro substituent would be expected to result in a slower rate of solvolysis via the anchimerically assisted pathway.
Role as a Leaving Group in Complex Synthetic Sequences
The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group due to its ability to stabilize the negative charge that develops upon its departure through resonance. This property makes this compound a valuable substrate in a variety of nucleophilic substitution reactions, which are often key steps in complex multi-step syntheses.
A significant application of this compound and its analogs is in the synthesis of radiolabeled molecules for Positron Emission Tomography (PET). PET is a powerful imaging technique in medicine that requires the use of molecules labeled with a positron-emitting isotope, such as fluorine-18. The synthesis of these PET tracers often involves the nucleophilic displacement of a good leaving group, like a tosylate, by the [¹⁸F]fluoride ion.
For instance, precursors structurally similar to this compound are used in the preparation of various PET radiopharmaceuticals. radiologykey.comprinceton.edu The general strategy involves the reaction of the tosylate precursor with [¹⁸F]fluoride, often in the presence of a phase-transfer catalyst like Kryptofix 2.2.2, to facilitate the nucleophilic substitution. The 4-fluorophenyl group already present in the molecule can be a key structural motif in the final PET tracer, or the ethyl tosylate moiety can serve as a reactive handle to introduce the [¹⁸F]fluoroethyl group onto a larger biomolecule.
The following table provides examples of PET tracer syntheses where tosylate leaving groups are displaced by [¹⁸F]fluoride, illustrating the utility of this type of chemistry in complex synthetic sequences.
| Precursor Type | PET Tracer | Synthetic Utility |
| Ethylene glycol-1,2-ditosylate | [¹⁸F]FET (O-(2-[¹⁸F]fluoroethyl)-L-tyrosine) | Used for brain tumor imaging. radiologykey.com |
| Tosylated diol | [¹⁸F]THK-5105 | An experimental tracer for imaging tau pathology in Alzheimer's disease. princeton.edu |
| Protected propanediol (B1597323) tosylate | [¹⁸F]FMISO (Fluoromisonidazole) | Used for imaging hypoxic tissues in tumors. radiologykey.com |
In these syntheses, the tosylate group provides a reliable and efficient means of introducing the radioisotope in a late-stage functionalization, which is crucial given the short half-life of ¹⁸F (approximately 110 minutes). The reactivity of the tosylate allows for rapid and high-yield conversions, which are essential for the practical application of PET imaging.
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including those involving this compound. Methods such as Density Functional Theory (DFT) can be used to model the structures of reactants, transition states, and intermediates, as well as to calculate their relative energies.
Transition State Analysis
For the reactions of this compound, two primary reaction pathways are of interest: the direct SN2 substitution and the neighboring group participation pathway involving a phenonium ion. Computational analysis of the transition states for these pathways can provide valuable insights into the factors that control which mechanism is favored.
In a direct SN2 reaction, the transition state involves the simultaneous formation of a bond with the incoming nucleophile and the breaking of the bond with the tosylate leaving group. This results in a pentacoordinate carbon center with an inversion of stereochemistry.
For the neighboring group participation pathway, the transition state for the formation of the phenonium ion involves the delocalization of the phenyl π-electrons to the reacting carbon center as the C-O bond to the tosylate group elongates. The geometry of this transition state would show a partial bond between the ipso-carbon of the phenyl ring and the benzylic carbon, as well as a partial bond between the benzylic carbon and the other ethyl carbon. The 4-fluoro substituent would influence the charge distribution and the stability of this transition state. Computational studies on similar systems have shown that the transition state for phenonium ion formation is stabilized by electron-donating groups on the phenyl ring and destabilized by electron-withdrawing groups.
The following table summarizes the key features of the transition states for the two competing pathways:
| Pathway | Transition State Geometry | Key Features |
| SN2 | Trigonal bipyramidal | Pentacoordinate carbon, colinear arrangement of the incoming nucleophile and the leaving group. |
| Neighboring Group Participation | Bridged, spirocyclic-like | Partial bonds forming the three-membered ring of the phenonium ion, delocalized positive charge. |
Energy Landscape Profiling
An energy landscape profile, or reaction coordinate diagram, provides a visual representation of the energy changes that occur during a chemical reaction. By calculating the energies of the reactants, intermediates, transition states, and products, a comprehensive picture of the reaction mechanism can be constructed.
For this compound, the energy landscape would feature two competing pathways originating from the same starting material. The SN2 pathway would be represented by a single energy barrier corresponding to the SN2 transition state. The neighboring group participation pathway would involve at least two steps: the formation of the phenonium ion intermediate via a first transition state, followed by the attack of a nucleophile on the phenonium ion via a second transition state.
The relative heights of the energy barriers for the SN2 transition state and the first transition state of the neighboring group participation pathway would determine the preferred reaction mechanism under a given set of conditions. The 4-fluoro substituent, by destabilizing the phenonium ion, would be expected to raise the energy of the transition state leading to it, potentially making the SN2 pathway more competitive.
DFT Studies on Reactivity
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of molecules. DFT calculations can provide detailed information about the geometry, energy, and electronic properties of the species involved in the reaction of this compound.
DFT studies can be employed to:
Optimize the geometries of the ground state of the reactant, the SN2 transition state, the phenonium ion intermediate, and the transition states for its formation and subsequent reaction.
Calculate the activation energies for the competing pathways. This would allow for a quantitative comparison of the feasibility of the SN2 and neighboring group participation mechanisms.
Analyze the charge distribution in the transition states and intermediates. This would provide insight into the electronic effects of the 4-fluoro substituent on the stability of these species. For example, Natural Bond Orbital (NBO) analysis can be used to quantify the delocalization of charge.
Simulate the effect of the solvent on the reaction mechanism. Solvation models can be incorporated into DFT calculations to provide a more realistic description of the reaction in solution.
Applications in Advanced Organic Synthesis
As a Precursor for Carbon-Carbon Bond Formation
The formation of carbon-carbon bonds is a fundamental objective in organic synthesis. 2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate (B104242) serves as a potent precursor for introducing the 2-(4-fluorophenyl)ethyl fragment into various molecular scaffolds through several key reaction types.
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for C-C bond formation. While aryl tosylates are well-established coupling partners in reactions like the Suzuki-Miyaura coupling organic-chemistry.orgnih.gov, alkyl tosylates are also effective substrates. The tosylate group acts as a "pseudo-halide," enabling reactions that are traditionally performed with alkyl halides.
Palladium-catalyzed systems are commonly employed for the cross-coupling of alkyl tosylates with organometallic reagents. For instance, catalysts such as Pd(acac)₂ in the presence of additives like 1,3-butadiene (B125203) have been shown to facilitate the coupling of alkyl tosylates with Grignard reagents at room temperature. organic-chemistry.org Iron-catalyzed methods have also been developed for coupling with arylzinc reagents and Grignard reagents. researchgate.netnih.gov In a typical Suzuki-Miyaura reaction, an alkyl tosylate can couple with an aryl or vinyl boronic acid (or its ester) to form a new C(sp³)–C(sp²) bond. researchgate.net
The general scheme for a Suzuki-Miyaura coupling involving 2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate would proceed as follows:
Reaction Scheme for Suzuki-Miyaura Coupling
(Note: This is a representative scheme; specific catalysts and conditions would be required for this compound)
| Catalyst System | Nucleophile | Conditions | Product Type | Reference |
| Pd(acac)₂ / 1,3-Butadiene | Grignard Reagents (R-MgBr) | THF, Room Temp | C(sp³)–C(sp³) or C(sp³)–C(sp²) | organic-chemistry.org |
| CuI / TMEDA / LiOMe | Secondary Alkyl Grignards | THF, 0°C to Room Temp | C(sp³)–C(sp³) | organic-chemistry.org |
| Pd Catalyst / Ligand | Aryl Boronic Acids | Base, Solvent, Heat | C(sp³)–C(sp²) | researchgate.net |
| Iron(III) Source | Grignard Reagents (R-MgX) | Solvent, -20°C to Room Temp | C(sp³)–C(sp³) or C(sp³)–C(sp²) | nih.govdntb.gov.ua |
The most direct application of this compound is as an alkylating agent in Sₙ2 reactions. Its electrophilic nature allows it to react with a wide range of carbon-based nucleophiles to form new C-C bonds, thereby attaching the 2-(4-fluorophenyl)ethyl group to the nucleophilic substrate.
Common carbon nucleophiles used in these reactions include:
Enolates: Deprotonated ketones, esters, or other carbonyl compounds can attack the tosylate, forming a new bond at the α-carbon.
Organometallic Reagents: Organocuprates (Gilman reagents) are particularly effective for coupling with alkyl tosylates, providing a milder alternative to some Grignard or organolithium reagents.
Cyanide: The cyanide ion (CN⁻) can displace the tosylate to form a nitrile, which serves as a valuable synthetic handle for further transformations into carboxylic acids, amines, or ketones.
These alkylation reactions are fundamental in extending carbon chains and building molecular complexity.
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, natural products, and materials science. uctm.edu this compound is a key starting material for synthesizing precursors that can be cyclized to form important heterocyclic cores.
The compound is an effective agent for the N-alkylation of amines and related nitrogen nucleophiles. rsc.orgwikipedia.org In a standard Sₙ2 reaction, a primary or secondary amine attacks the electrophilic carbon of the ethyl group, displacing the tosylate and forming a new C-N bond. thieme-connect.com This reaction is a straightforward method for preparing N-substituted 2-(4-fluorophenyl)ethylamines.
While the alkylation of amines can sometimes lead to overalkylation, reaction conditions can be optimized to favor mono-alkylation. rsc.orgmasterorganicchemistry.com The resulting secondary or tertiary amines are valuable products in their own right or can serve as intermediates for more complex targets.
Similarly, amides can be N-alkylated, or more commonly, an N-acyl derivative is prepared from the corresponding amine. These N-[2-(4-fluorophenyl)ethyl]amides are the direct precursors for important cyclization reactions like the Bischler-Napieralski reaction. wikipedia.org
| Nucleophile | Product | Significance | Representative Conditions | Reference |
| Primary Amine (R-NH₂) | Secondary Amine | Synthesis of bioactive amines | Base (e.g., K₂CO₃, PMP), Toluene (B28343) | thieme-connect.com |
| Secondary Amine (R₂NH) | Tertiary Amine | Access to complex scaffolds | Base (e.g., Cs₂CO₃), DMF | rsc.org |
| Pyrrole (B145914) Anion | N-alkylated Pyrrole | Functionalization of heterocycles | Base (e.g., NaH), THF/DMF | acs.org |
| Ammonia equivalent | Primary Amine | Precursor for further synthesis | (Multi-step process) | wikipedia.org |
The true synthetic power of this compound is realized when its amine and amide derivatives are used in intramolecular cyclization reactions to build heterocyclic rings.
Isoquinoline (B145761) Systems: The β-phenylethylamine framework is the classic starting point for constructing isoquinoline and related structures.
Bischler-Napieralski Reaction: An N-acyl-β-phenylethylamine, readily prepared from the amine derived from the title compound, can be cyclized using a dehydrating agent like POCl₃ or P₂O₅. This intramolecular electrophilic aromatic substitution yields a 3,4-dihydroisoquinoline. wikipedia.orgjk-sci.comorganic-chemistry.org
Pictet-Spengler Reaction: A β-phenylethylamine can be condensed with an aldehyde or ketone in the presence of an acid catalyst. The resulting iminium ion undergoes an intramolecular cyclization to afford a tetrahydroisoquinoline. ebrary.netwikipedia.org The electron-donating character of the phenyl ring is crucial for the success of this reaction.
Pyrrole and Indole (B1671886) Systems:
The title compound can be used to directly N-alkylate the pyrrole anion, attaching the 2-(4-fluorophenyl)ethyl side chain to a pre-formed ring. acs.org
While not a direct precursor for most de novo indole syntheses, the 2-(4-fluorophenyl)ethyl amine derivative can be incorporated into strategies that build the indole ring around the amine functionality.
The versatility of these cyclization reactions allows for the synthesis of a wide array of substituted heterocyclic compounds, starting from a common precursor derived from this compound.
Fluorination and Defluorination Strategies
The 4-fluorophenyl group in the molecule is notable for its chemical stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and as such, it does not participate in the typical reactions involving the tosylate leaving group. acs.org
Therefore, this compound is not employed as a fluorinating agent. Instead, the fluorine atom is considered a stable substituent that modifies the electronic properties, lipophilicity, and metabolic stability of the final target molecule. It acts as a bioisostere for a hydrogen atom or a hydroxyl group, a common strategy in medicinal chemistry.
While methods for the defluorination of aryl fluorides exist, they typically require harsh reductive conditions, specific transition-metal catalysts, or enzymatic pathways, and are not considered a synthetic application of this compound. acs.orgnih.govresearchgate.net The C-F bond is reliably a spectator group, which is a desirable trait for carrying a specific structural motif through a multi-step synthesis.
Stereoselective Transformations
The prochiral nature of this compound, with two enantiotopic hydrogens at the benzylic position, presents opportunities for stereoselective reactions to generate chiral molecules. While specific literature examples detailing the stereoselective transformations of this exact compound are not prevalent, its reactivity can be inferred from established principles of asymmetric synthesis involving similar 2-arylethyl tosylates.
Enantioselective Alkylation: One of the key potential stereoselective applications of this compound is in asymmetric alkylation reactions. Chiral nucleophiles or the use of chiral catalysts can facilitate the enantioselective displacement of the tosylate group, leading to the formation of a new stereocenter. For instance, the reaction with a chiral enolate or a chiral amine in the presence of a suitable base could yield optically active products. The stereochemical outcome of such reactions is typically governed by the steric and electronic properties of both the nucleophile and the chiral auxiliary or catalyst employed.
| Reaction Type | Chiral Source | Potential Product | Key Principle |
| Asymmetric Alkylation | Chiral Enolate | Optically Active α-(2-(4-fluorophenyl)ethyl) Ketone | Diastereoselective attack of a chiral nucleophile on the electrophilic carbon bearing the tosylate. |
| Asymmetric Amination | Chiral Amine | Optically Active N-(2-(4-fluorophenyl)ethyl)amine | Enantioselective displacement of the tosylate by a chiral amine. |
| Catalytic Asymmetric Cross-Coupling | Chiral Ligated Metal Catalyst | Optically Active 2-(4-fluorophenyl)ethyl-substituted arenes | Transition-metal catalyzed cross-coupling with a prochiral electrophile in the presence of a chiral ligand. |
Diastereoselective Reactions: In scenarios where the nucleophile already contains a stereocenter, the reaction with this compound can proceed with diastereoselectivity. The inherent chirality of the nucleophile can influence the trajectory of the nucleophilic attack, leading to a preferential formation of one diastereomer over the other. This approach is fundamental in controlling the relative stereochemistry in the synthesis of complex molecules. For example, the alkylation of a chiral bicyclic lactam with this compound would be expected to yield a diastereomerically enriched product, with the facial selectivity of the enolate being directed by the existing chiral scaffold. rsc.org
Utilization in Multi-Step Total Synthesis of Complex Molecules
The 2-(4-fluorophenyl)ethyl moiety is a key structural component in various pharmaceuticals and biologically active natural products. Consequently, this compound represents a critical building block in the total synthesis of such complex molecules. Its role is typically to introduce this specific fragment via a reliable nucleophilic substitution reaction.
While a direct, step-by-step total synthesis of a named complex molecule explicitly starting from this compound is not readily found in the surveyed literature, its application can be illustrated through the synthesis of analogous structures. For example, in the synthesis of derivatives of 2-arylethylamines, which are prevalent in numerous bioactive compounds, a common strategy involves the displacement of a tosylate group on a 2-arylethyl precursor with a nitrogen-based nucleophile. mdpi.com
Hypothetical Synthetic Application:
Consider the synthesis of a hypothetical chiral pharmaceutical agent containing a 2-(4-fluorophenyl)ethyl-substituted nitrogen heterocycle. A plausible synthetic route could involve the following key steps:
Preparation of the Nucleophile: Synthesis of the desired chiral nitrogen heterocycle, which will act as the nucleophile.
Stereoselective Alkylation: Reaction of the chiral heterocycle with this compound in the presence of a suitable base. This step would be designed to proceed with high diastereoselectivity, controlled by the existing stereocenters in the nucleophile.
Further Functionalization: Subsequent reaction steps to elaborate the structure and arrive at the final target molecule.
Role in Medicinal Chemistry and Pharmaceutical Research Synthetic Aspects Only
Intermediate in the Synthesis of Pharmacologically Relevant Compounds
The primary function of 2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate (B104242) in medicinal chemistry is to act as a potent alkylating agent. The tosylate (4-methylbenzenesulfonate) group is a superior leaving group because its negative charge is stabilized by resonance across the sulfonate group. This property allows the 2-(4-fluorophenyl)ethyl group to be readily transferred to a variety of nucleophiles, making it a versatile building block for complex, pharmacologically active molecules. google.com
Precursor to Neurotransmitter Analogues
The 2-(4-fluorophenyl)ethyl scaffold is structurally related to phenethylamine, the core structure of many neurotransmitters like dopamine (B1211576) and norepinephrine. Consequently, this tosylate is a valuable precursor for synthesizing analogues that can interact with the central nervous system. Its primary role is in N-alkylation reactions. By reacting 2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate with various primary or secondary amines, medicinal chemists can introduce the fluorinated phenylethyl sidechain, a key step in building novel neurotransmitter analogues. nih.gov The fluorine atom is particularly important in this context, as it can block metabolic oxidation at the para-position of the phenyl ring, thereby increasing the bioavailability and half-life of the resulting drug candidate.
Building Block for Kinase Inhibitors and Receptor Ligands
The 4-fluorophenyl group is a prevalent feature in a multitude of approved kinase inhibitors and receptor ligands. nih.govnih.gov Its electronic properties and ability to form favorable interactions within protein binding sites contribute significantly to drug efficacy. This compound serves as a key reagent for incorporating the 2-(4-fluorophenyl)ethyl side-chain onto heterocyclic cores common in these drug classes.
A pertinent example of this type of transformation is seen in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type-2 diabetes. researchgate.net While not using this exact compound, a patented synthesis for the SGLT2 inhibitor Dapagliflozin involves the O-alkylation of a phenol (B47542) intermediate with ethyl p-toluenesulfonate to introduce an ethyl group. google.com By direct analogy, this compound would be employed to attach the 2-(4-fluorophenyl)ethyl group to a similar phenolic core, creating novel SGLT2 inhibitor candidates or related compounds. This highlights its utility in building the complex aglycone portions of C-aryl glycosides.
Table 1: Analogous Alkylation in SGLT2 Inhibitor Synthesis
| Precursor | Alkylating Agent | Product Moiety | Therapeutic Class |
| Phenolic Intermediate | Ethyl p-toluenesulfonate | Ethoxybenzyl | SGLT2 Inhibitor |
| Phenolic Intermediate | This compound | (2-(4-Fluorophenyl)ethoxy)benzyl | Potential SGLT2 Inhibitor Analogue |
Synthetic Routes to Fluorinated Drug Candidates
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance key properties such as metabolic stability, membrane permeability, and binding affinity. researchgate.net There are two main approaches: late-stage fluorination of an advanced intermediate or the use of a fluorinated building block from the start of the synthesis. This compound is a prime example of a fluorinated building block, or synthon. researchgate.net
Using this synthon offers several advantages over late-stage fluorination. It avoids the often harsh and non-selective conditions required for direct fluorination and provides the desired fluorinated moiety with complete regiochemical control. The compound delivers the metabolically robust 4-fluorophenyl group attached to a two-carbon linker, a common structural motif in pharmaceuticals. unipa.it This approach simplifies the synthesis of complex fluorinated drug candidates and is often more efficient and cost-effective for large-scale production.
Strategies for Incorporating the 4-Fluorophenyl Moiety into Active Pharmaceutical Ingredients (APIs)
The principal strategy for utilizing this compound is through nucleophilic substitution reactions (typically SN2). google.com The compound serves as an electrophile, reacting with a wide range of nucleophiles to form a new carbon-nucleophile bond, effectively transferring the 2-(4-fluorophenyl)ethyl group onto the API's core structure.
This alkylation strategy is versatile, allowing for the formation of various functional groups, as detailed in the table below.
Table 2: Nucleophilic Substitution Reactions
| Nucleophile (Nu-H) | Functional Group Formed | Example Reaction |
| Phenol (Ar-OH) | Aryl Ether (Ar-O-CH₂CH₂-Ar') | O-alkylation of a phenolic API precursor |
| Amine (R₂NH) | Tertiary Amine (R₂N-CH₂CH₂-Ar') | N-alkylation of a heterocyclic core |
| Thiol (R-SH) | Thioether (R-S-CH₂CH₂-Ar') | S-alkylation to form sulfur-linked analogues |
| Carbanion (e.g., malonic ester) | Carbon-Carbon Bond | C-alkylation to extend carbon chains |
Where Ar' represents the 4-fluorophenyl group.
This method is particularly valuable when a flexible two-carbon linker is desired between the aromatic 4-fluorophenyl ring and another part of the molecule. It provides a reliable alternative to other carbon-carbon or carbon-heteroatom bond-forming reactions like Suzuki or Buchwald-Hartwig couplings, which are used to form direct bonds to an aromatic ring.
Development of New Synthetic Routes for Pharmaceutical Intermediates
The development of efficient and scalable synthetic routes is crucial for pharmaceutical manufacturing. Research involving this compound focuses on optimizing both its preparation and its subsequent use in alkylation reactions.
The compound itself is typically prepared from its corresponding alcohol, 2-(4-fluorophenyl)ethanol, by reaction with p-toluenesulfonyl chloride (TsCl). Process development for this step involves the careful selection of a base (e.g., pyridine, triethylamine) and a solvent to maximize yield and minimize side products. google.com The reaction conditions must be controlled to prevent the formation of unwanted byproducts, such as the corresponding alkyl chloride, which can sometimes occur when treating alcohols with tosyl chloride. nih.gov
Further development focuses on the subsequent alkylation step. To improve efficiency and make the process more suitable for industrial scale-up, chemists may explore various conditions, such as:
Choice of Base and Solvent: Optimizing the base and solvent system to enhance the nucleophilicity of the substrate and ensure good solubility of reactants.
Phase-Transfer Catalysis: Employing phase-transfer catalysts to facilitate reactions between reactants that are in different phases (e.g., a water-soluble nucleophile and an organic-soluble tosylate).
Flow Chemistry: Adapting the reaction to a continuous flow process, which can offer better temperature control, improved safety, and higher throughput compared to traditional batch processing.
Applications in Materials Science and Polymer Chemistry Synthetic Aspects Only
Monomer or Intermediate in Polymer Synthesis
No research is currently available detailing the use of 2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate (B104242) in the preparation of functionalized polymers.
There is no documented use of 2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate in the synthesis of specialty elastomers and plastics.
Development of Functional Materials with Tunable Properties
The role of this compound in the development of functional materials with tunable properties is not described in the current scientific literature.
Precursor for Liquid Crystal Synthesis
There is no evidence to suggest that this compound is utilized as a precursor for liquid crystal synthesis.
Analytical Methodologies for Complex Reaction Mixtures and Transformations
Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Products
Spectroscopic techniques are indispensable for the unambiguous determination of chemical structures. For reaction products derived from 2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate (B104242), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are paramount.
Multidimensional NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. For the structural elucidation of products from reactions involving 2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate, various NMR experiments would be employed.
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is crucial for establishing the connectivity of the ethyl fragment and confirming the integrity of the fluorophenyl and tolyl groups.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the assignment of all protonated carbons in the molecule.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is vital for confirming the ester linkage between the 2-(4-fluorophenyl)ethyl moiety and the 4-methylbenzenesulfonate group.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR would be a key technique to confirm its presence and electronic environment.
Illustrative ¹H and ¹³C NMR Data for this compound:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2', H-6' | 7.75 | 129.8 | d | 8.2 |
| H-3', H-5' | 7.35 | 127.8 | d | 8.2 |
| H-2'', H-6'' | 7.05 | 130.2 | t | 8.8 |
| H-3'', H-5'' | 6.95 | 115.5 (d, J=21.7 Hz) | t | 8.8 |
| -OCH₂- | 4.25 | 69.5 | t | 6.5 |
| -CH₂-Ar | 3.00 | 34.2 | t | 6.5 |
| -CH₃ | 2.45 | 21.6 | s | - |
This is a hypothetical data table for illustrative purposes.
HRMS is a powerful tool for determining the elemental composition of molecules with high accuracy, which is essential for identifying transient intermediates in a reaction mechanism. researchgate.netresearchgate.net In reactions involving this compound, such as nucleophilic substitution or elimination, HRMS can be used to detect and identify fleeting species. For instance, in a substitution reaction, the detection of an ion corresponding to the mass of a proposed intermediate can provide strong evidence for a particular reaction pathway. The high mass accuracy of HRMS allows for the confident differentiation between species with very similar nominal masses.
Hypothetical HRMS Data for a Proposed Reaction Intermediate:
| Proposed Intermediate | Formula | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |
| Fluorophenylethyl Cation | C₈H₈F⁺ | 123.0604 | 123.0601 | -2.4 |
| Tosylate Anion | C₇H₇O₃S⁻ | 171.0122 | 171.0125 | 1.7 |
This is a hypothetical data table for illustrative purposes.
Chromatographic Methods for Purity Assessment and Isolation in Synthetic Campaigns
Chromatography is the cornerstone of purification and purity assessment in organic synthesis. warwick.ac.ukshimadzu.com For this compound, both preparative and analytical chromatographic techniques are crucial.
Preparative High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to isolate and purify the target compound from reaction mixtures on a larger scale. lcms.cznih.govnih.gov The choice between HPLC and GC depends on the volatility and thermal stability of the compound. Given the relatively high molecular weight and potential for thermal degradation of this compound, preparative HPLC is often the more suitable method. warwick.ac.ukshimadzu.com A typical preparative HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol.
Illustrative Preparative HPLC Parameters:
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-95% B over 20 min |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
This is a hypothetical data table for illustrative purposes.
If the synthesis of this compound involves chiral centers, for instance, through asymmetric synthesis, the determination of enantiomeric excess (ee) is critical. heraldopenaccess.us Chiral chromatography, using a chiral stationary phase (CSP), is the most common method for separating enantiomers and quantifying their relative amounts. sigmaaldrich.comnih.govsigmaaldrich.com The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. sigmaaldrich.com
Hypothetical Chiral HPLC Data for Enantiomeric Resolution:
| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (%) |
| (R)-enantiomer | 12.5 | 98.5 | 97.0 |
| (S)-enantiomer | 14.2 | 1.5 |
This is a hypothetical data table for illustrative purposes.
In-situ Reaction Monitoring Techniques
In-situ reaction monitoring techniques allow for the real-time analysis of a chemical reaction as it progresses, providing valuable kinetic and mechanistic data without the need for sampling and quenching. beilstein-journals.org For reactions involving this compound, techniques such as in-situ NMR or FT-IR spectroscopy can be employed. These methods can track the disappearance of starting materials and the appearance of products and intermediates over time. This real-time data is invaluable for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize yield and minimize impurities. beilstein-journals.org
FTIR and Raman Spectroscopy for Kinetic Studies
Fourier Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopy techniques that probe the molecular vibrations of a sample. As chemical bonds are formed and broken during a reaction, the vibrational spectrum of the reaction mixture changes. By monitoring these changes over time, it is possible to track the progress of a reaction and extract kinetic information.
In the context of the synthesis of this compound, which is a sulfonate ester, FTIR and Raman spectroscopy can be employed to monitor the tosylation of 2-(4-fluorophenyl)ethanol with 4-methylbenzenesulfonyl chloride. The reaction progress can be followed by observing the disappearance of the characteristic O-H stretching band of the alcohol reactant and the appearance of the S-O-C stretching band of the sulfonate ester product.
Detailed Research Findings:
A typical approach for a kinetic study would involve recording the FTIR or Raman spectrum of the reaction mixture at regular intervals. The concentration of the reactants and products can be determined from the intensity of their characteristic absorption or scattering bands using a calibration curve, as demonstrated in studies monitoring other organic reactions. researchgate.net
Interactive Data Table: Representative Kinetic Data from a Monitored Tosylation Reaction
The following table illustrates the type of data that could be obtained from an FTIR or Raman kinetic study of a tosylation reaction. The data shows the change in concentration of the alcohol reactant and the tosylate product over time.
| Time (minutes) | Alcohol Concentration (M) | Tosylate Concentration (M) |
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 20 | 0.56 | 0.44 |
| 30 | 0.42 | 0.58 |
| 40 | 0.31 | 0.69 |
| 50 | 0.23 | 0.77 |
| 60 | 0.17 | 0.83 |
From this data, the reaction rate constant can be determined by plotting the natural logarithm of the alcohol concentration versus time for a first-order reaction, or by using other appropriate kinetic models.
Online NMR for Real-Time Reaction Progress
Online Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for real-time monitoring of chemical reactions. It provides detailed structural information and quantitative data on the concentration of various species in a reaction mixture without the need for sample extraction. This is particularly useful for studying complex reactions with multiple intermediates and products.
For the synthesis of this compound, online ¹H NMR could be used to monitor the reaction by following the disappearance of the signals corresponding to the protons of the starting alcohol, 2-(4-fluorophenyl)ethanol, and the appearance of new signals corresponding to the protons of the product ester. For example, the chemical shift of the methylene (B1212753) protons adjacent to the oxygen atom would be expected to change significantly upon esterification.
Detailed Research Findings:
While direct online NMR studies for the formation of this compound are not reported, the application of this technique to monitor other esterification reactions is well-documented. nih.govmorressier.com For instance, online ¹H NMR has been successfully used to monitor lipase-catalyzed esterification reactions, allowing for the simultaneous measurement of the concentrations of the alcohol, the ester, and even the water content in the organic phase. nih.gov In another study, kinetic ¹H and ¹⁹F NMR experiments were utilized to investigate the mechanism of the Steglich esterification, highlighting the power of NMR in elucidating reaction pathways. morressier.com
A kinetic study using online NMR would involve setting up the reaction in an NMR tube or a flow cell connected to an NMR spectrometer. Spectra would be acquired at regular intervals, and the concentration of the reactants and products would be determined by integrating the respective NMR signals.
Interactive Data Table: Representative Real-Time NMR Data for a Sulfonate Esterification
The following table presents a hypothetical dataset that could be obtained from an online ¹H NMR study of the formation of a sulfonate ester. The data shows the change in the integral of a characteristic proton signal for the reactant alcohol and the product ester over time.
| Time (minutes) | Reactant Alcohol Integral | Product Ester Integral |
| 0 | 100 | 0 |
| 15 | 78 | 22 |
| 30 | 61 | 39 |
| 45 | 47 | 53 |
| 60 | 36 | 64 |
| 75 | 28 | 72 |
| 90 | 22 | 78 |
This data can be used to determine the reaction kinetics in a similar manner to the data obtained from vibrational spectroscopy. The high resolution and quantitative nature of NMR also allow for the potential identification and quantification of any reaction intermediates or side products that may be present.
Theoretical and Computational Studies Pertaining to 2 4 Fluorophenyl Ethyl 4 Methylbenzenesulfonate
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate (B104242), these calculations provide a detailed picture of its electron distribution and orbital interactions.
Molecular Orbital Analysis
Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For 2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate, the HOMO is typically localized on the electron-rich 4-methylphenyl group of the tosylate moiety, while the LUMO is often centered on the fluorophenyl ring and the sulfonate group. This distribution suggests that the molecule is susceptible to nucleophilic attack at the ethyl bridge and electrophilic interactions at the tosyl group.
Table 1: Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO-1 | -7.89 |
| HOMO | -6.52 |
| LUMO | -1.23 |
| LUMO+1 | -0.45 |
| HOMO-LUMO Gap | 5.29 |
Note: Data is hypothetical and for illustrative purposes.
Charge Distribution and Electrostatic Potentials
The distribution of electron density within this compound is uneven due to the presence of electronegative atoms like oxygen, fluorine, and the sulfonate group. This polarity is critical in determining how the molecule interacts with other polar molecules and in predicting its reaction sites.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, red areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), susceptible to nucleophilic attack. For this compound, the oxygen atoms of the sulfonate group and the fluorine atom are expected to be regions of negative potential, whereas the hydrogen atoms and the carbon atom attached to the sulfonate group are likely to be regions of positive potential.
Table 2: Mulliken Atomic Charges on Key Atoms of this compound
| Atom | Atomic Charge (e) |
|---|---|
| S (Sulfur) | +1.58 |
| O (Sulfonyl) | -0.75 |
| O (Ester) | -0.62 |
| C (alpha to O-ester) | +0.25 |
| C (beta to O-ester) | +0.10 |
Note: Data is hypothetical and for illustrative purposes.
Conformational Analysis and Energy Minima
The flexibility of the ethyl bridge in this compound allows it to adopt various conformations. Computational methods such as molecular mechanics and density functional theory (DFT) are employed to identify the most stable conformers and the energy barriers between them. Studies on similar sulfonic esters have revealed the presence of "hairpin" and "stepped" or extended conformations. nih.gov The hairpin conformation is often stabilized by intramolecular π-stacking interactions between the two aromatic rings. nih.gov In contrast, the stepped conformation may be favored by intermolecular interactions in the solid state. nih.gov
The relative energies of these conformers are crucial for understanding the molecule's behavior in solution and its ability to bind to other molecules. The global minimum energy conformation is the most populated state under thermal equilibrium.
Table 3: Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C-C-O-S) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum (Hairpin) | ~60° | 0.00 |
| Local Minimum (Stepped) | ~180° | 2.5 |
Note: Data is hypothetical and for illustrative purposes.
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors derived from electronic structure calculations serve as powerful tools for predicting the reactivity of molecules. These descriptors quantify various aspects of a molecule's electronic character.
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).
Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).
Electrophilicity Index (ω): A measure of the electrophilic power of a molecule ( χ²/2η ).
These descriptors for this compound can be used to compare its reactivity with other related compounds and to predict its behavior in different chemical environments.
Table 4: Calculated Quantum Chemical Descriptors for this compound
| Descriptor | Value |
|---|---|
| Ionization Potential (I) | 6.52 eV |
| Electron Affinity (A) | 1.23 eV |
| Electronegativity (χ) | 3.875 eV |
| Chemical Hardness (η) | 2.645 eV |
Note: Data is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Solvent-Solute Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with solvent molecules over time. These simulations are essential for understanding reaction kinetics and mechanisms in solution. By simulating the molecule in a box of solvent molecules (e.g., water, DMSO), one can observe how the solvent structure around the solute influences its conformation and reactivity.
For instance, in a polar protic solvent, hydrogen bonding between the solvent and the oxygen atoms of the sulfonate group would be expected to stabilize the molecule and influence the leaving group ability of the tosylate. MD simulations can also be used to calculate the free energy of solvation, which is a critical parameter in predicting solubility and reaction rates.
Design of Novel Reactions via Computational Modeling
Computational modeling plays a pivotal role in the rational design of new chemical reactions. By understanding the electronic structure and reactivity of this compound, chemists can predict its behavior with various nucleophiles and electrophiles.
Future Research Directions and Emerging Trends
Sustainable and Green Synthetic Approaches for Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. nih.govcore.ac.uk Future research will likely focus on developing more sustainable methods for synthesizing derivatives of 2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate (B104242), moving away from traditional protocols that may involve hazardous solvents and reagents. nih.govjddhs.com
Key areas of development include:
Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids (like SC CO₂), or bio-based solvents. nih.govjddhs.com
Catalyst Innovation: Shifting from stoichiometric reagents to catalytic systems, including reusable heterogeneous catalysts or metal-free catalysts, to improve atom economy and reduce waste. uniroma1.it The tosylation of alcohols, a key step in forming the parent compound, can be challenging and often requires strong bases and chlorinated solvents. nih.govjchemlett.com Greener methods could employ solid-supported bases or enzymatic catalysts.
Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy consumption. core.ac.uk
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. nih.govuniroma1.it This includes exploring one-pot or tandem reactions to reduce intermediate isolation and purification steps. nih.gov
| Parameter | Conventional Approach | Potential Green Approach |
|---|---|---|
| Solvent | Dichloromethane (B109758), Pyridine nih.gov | Water, Supercritical CO₂, Bio-solvents nih.gov |
| Base/Catalyst | Triethylamine (B128534), Pyridine (stoichiometric) nih.gov | Immobilized catalysts, enzymes, recyclable bases |
| Energy Input | Conventional heating, long reaction times | Microwave irradiation, sonication core.ac.uk |
| Waste Generation | High E-factor (Environmental Factor) due to solvent and reagent waste | Lower E-factor, focus on waste prevention and recycling nih.gov |
| Key Principle | Yield-focused | Holistic approach: yield, atom economy, safety, lifecycle impact nih.gov |
Chemoenzymatic Synthesis of Analogues
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful route to novel and chiral analogues of 2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate. wikipedia.orgmdpi.com Biocatalysis can introduce structural modifications with high regio- and stereoselectivity under mild conditions, which is often difficult to achieve with traditional chemical methods. nih.gov
Future research could explore:
Kinetic Resolution: Using enzymes like lipases to resolve racemic mixtures of precursor alcohols, such as 2-(4-fluorophenyl)ethanol, to produce enantiomerically pure tosylates.
Asymmetric Bioreduction: Employing ketoreductases (KREDs) to asymmetrically reduce a corresponding ketone precursor, yielding chiral 2-(4-fluorophenyl)ethanol.
Selective Functionalization: Utilizing enzymes such as cytochrome P450 monooxygenases, which are known to perform challenging C-H oxidation reactions. nih.gov An engineered P450 could potentially hydroxylate the ethyl chain or even the aromatic rings at specific positions, creating precursors for new analogues. nih.gov
Enzymatic Group Transfers: Exploring transferase enzymes for the selective addition of functional groups to the core structure.
The combination of these enzymatic steps with conventional chemical reactions can streamline the synthesis of complex, high-value analogues for various applications. mdpi.comnih.gov
| Enzyme Class | Transformation | Potential Application on Precursors/Analogues |
|---|---|---|
| Lipases/Esterases | (De)acylation | Kinetic resolution of racemic 2-(4-fluorophenyl)ethanol |
| Ketoreductases (KREDs) | Asymmetric ketone reduction | Synthesis of enantiopure 2-(4-fluorophenyl)ethanol from 4'-fluoroacetophenone |
| Cytochrome P450s | C-H Hydroxylation | Regioselective oxidation of the ethyl chain or fluorophenyl ring nih.gov |
| Hydrolases | Hydrolysis | Selective cleavage of ester or amide groups in more complex derivatives |
Integration into Flow Chemistry Systems
Flow chemistry, or continuous flow processing, is emerging as a superior alternative to batch production for many chemical syntheses, offering enhanced safety, efficiency, and scalability. nih.gov Integrating the synthesis of this compound and its derivatives into flow systems represents a significant area for future research.
Key advantages and research directions include:
Improved Safety: Tosylation reactions can be exothermic. Flow reactors with their high surface-area-to-volume ratio allow for superior temperature control, minimizing the risk of thermal runaways.
Enhanced Efficiency: The precise control over reaction parameters (temperature, pressure, residence time) in a flow system can lead to higher yields, better selectivity, and reduced reaction times.
Automation and Optimization: Flow platforms allow for automated, high-throughput experimentation to rapidly screen reaction conditions and optimize synthetic routes.
Multi-step Synthesis: Complex derivatives can be synthesized in a continuous, multi-step sequence by linking several reactor modules, minimizing manual handling and purification of intermediates. nih.gov For example, the synthesis of the precursor alcohol, its subsequent tosylation, and a final nucleophilic substitution could potentially be integrated into a single, seamless flow process.
Exploration of Novel Catalytic Transformations
The fluorophenyl moiety of the molecule is a prime target for novel catalytic transformations, particularly transition-metal-catalyzed C-H bond functionalization. beilstein-journals.orgrsc.org This strategy allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a highly atom- and step-economical way to create diverse derivatives. rsc.org
Future research will likely focus on:
Ortho-Directed C-H Functionalization: The fluorine atom on the phenyl ring can act as a directing group in certain catalytic cycles, guiding functionalization to the positions ortho to it. ox.ac.ukacs.org This provides a predictable way to introduce substituents like alkyl, aryl, or amino groups.
Palladium and Copper Catalysis: These metals are workhorses in C-H activation chemistry. beilstein-journals.orgnih.gov Research could explore their use to introduce various fluorinated groups or to couple the fluorophenyl ring with other molecular fragments, expanding the chemical space of accessible derivatives.
Photoredox Catalysis: Combining transition metal catalysis with photoredox catalysis can enable novel transformations under mild conditions, opening up new reaction pathways that are not accessible through thermal methods alone.
| Reaction Type | Catalyst System (Example) | Potential New Functional Group | Reference Concept |
|---|---|---|---|
| Arylation | Pd(OAc)₂ / Ligand | -Aryl, -Heteroaryl | beilstein-journals.org |
| Alkylation/Alkenylation | Rh(III) or Ru(II) complexes | -Alkyl, -Alkenyl | nih.gov |
| Trifluoromethylthiolation | Cu or Pd salts | -SCF₃ | beilstein-journals.orgnih.gov |
| Alkoxylation | Pd(OAc)₂ / Oxidant | -OR (e.g., -OCH₂CF₃) | nih.gov |
Advanced Applications in Supramolecular Chemistry
Supramolecular chemistry, which focuses on non-covalent interactions between molecules, offers a fertile ground for the application of fluorinated compounds. The unique properties of the fluorine atom—its high electronegativity, small size, and the polarity of the C-F bond—can be leveraged to direct molecular self-assembly and host-guest interactions. acs.org
Emerging trends in this area include:
Host-Guest Chemistry: The fluorophenyl group can act as a guest that binds within the hydrophobic cavity of host molecules like cyclodextrins. nsf.govnih.gov The interaction can be driven by a combination of hydrophobic and "fluorophobic" effects, where fluorinated segments tend to segregate from hydrocarbons. rsc.org Research could explore the use of modified cyclodextrins to selectively bind and sense derivatives of this compound.
Crystal Engineering: Fluorine atoms can participate in a range of weak intermolecular interactions, including C-H···F and F···F contacts, as well as halogen bonding. These interactions can be used to control the packing of molecules in the solid state, enabling the design of crystalline materials with specific properties. researchgate.net
Self-Assembling Materials: By incorporating the fluorophenyl ethyl scaffold into larger molecules like peptides or polymers, it may be possible to create self-assembling systems that form hydrogels, fibers, or other nanostructures. nih.gov The fluorinated segments could drive the assembly process and impart unique properties to the resulting materials.
The exploration of these supramolecular applications could lead to the development of new sensors, responsive materials, and drug delivery systems based on the this compound scaffold.
Conclusion and Outlook
Summary of Key Academic Contributions
Remaining Challenges and Open Questions
The primary challenge concerning 2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate (B104242) is the fundamental lack of research. Key open questions include:
Detailed Synthetic Optimization: While its synthesis can be inferred from standard procedures for tosylation of alcohols, specific studies on optimizing reaction conditions, yields, and purity for this particular substrate are not published.
Reactivity Profile: A thorough investigation of its reactivity with a diverse range of nucleophiles and under various reaction conditions has not been reported. Understanding its propensity for substitution versus elimination pathways would be crucial for its application in synthesis.
Physicochemical Properties: Detailed characterization of its physical and chemical properties, such as solubility, stability, and spectroscopic data, is not available in comprehensive public databases.
Potential Applications: The potential of this compound as a precursor in medicinal chemistry, agrochemistry, or materials science remains unexplored.
Prospects for Future Innovation and Impact on Chemical Sciences
Given the foundational gaps in the knowledge surrounding 2-(4-Fluorophenyl)ethyl 4-methylbenzenesulfonate, the prospects for future innovation are entirely dependent on initial exploratory research. Should this compound be investigated, potential areas of impact could include:
Novel Synthetic Routes: Its use as a key intermediate could enable new and more efficient synthetic pathways to valuable target molecules, particularly those containing the 2-(4-fluorophenyl)ethyl moiety.
Medicinal Chemistry: The 4-fluorophenyl group is a common motif in bioactive compounds. Future research could explore the use of this tosylate as a precursor for novel drug candidates.
Mechanistic Studies: Detailed kinetic and computational studies of its reactions could provide deeper insights into the factors governing the reactivity of fluorinated sulfonate esters.
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-fluorophenyl)ethyl 4-methylbenzenesulfonate, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or esterification. A common approach involves reacting 2-(4-fluorophenyl)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. Reaction optimization includes controlling temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side products like hydrolysis or over-sulfonation. Characterization of intermediates via TLC or NMR ensures purity before proceeding .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : H and C NMR confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the tosyl group (δ ~2.4 ppm for methyl protons).
- X-ray crystallography : Single-crystal XRD (e.g., using SHELX programs) resolves the molecular geometry, including bond lengths and angles. For example, related tosylates show C–S bond lengths of ~1.76 Å and S–O distances of ~1.43 Å, critical for validating synthetic accuracy .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can conformational analysis from crystallography guide structure-based drug design for derivatives of this compound?
X-ray structures reveal intramolecular interactions (e.g., π-π stacking between aromatic rings) and torsion angles (e.g., C–C–O–S dihedral angles ~60–70°) that influence molecular rigidity. These insights help design derivatives with enhanced binding to biological targets, such as enzymes or receptors. For instance, folded conformations in related phthalimide-tosylate hybrids facilitate interactions with hydrophobic enzyme pockets .
Q. What strategies are employed to resolve contradictions in reported bioactivity data for fluorophenyl-tosylate derivatives?
Discrepancies in bioactivity (e.g., enzyme inhibition potency) often arise from variations in assay conditions (pH, temperature) or impurity profiles. Methodological solutions include:
- Reproducibility checks : Re-synthesizing compounds using standardized protocols.
- Purity validation : HPLC or LC-MS to rule out side-products.
- Enzyme kinetics : Comparing and values under consistent conditions. For example, narrow substrate specificity of human thymidine kinase (hTK-1) requires precise stereochemical alignment of tosylate derivatives for activity .
Q. How can this compound serve as a precursor for radiolabeled probes in imaging studies?
The tosyl group acts as a leaving group, enabling nucleophilic substitution with radioactive isotopes (e.g., F or Tc). A validated approach involves:
Q. What crystallographic refinement challenges arise when working with low-resolution data for this compound, and how are they addressed?
Low-resolution data (e.g., due to crystal twinning or weak diffraction) complicate refinement. Strategies include:
- SHELXL refinement : Using restraints for bond lengths/angles and isotropic displacement parameters.
- Twinning correction : Applying TWIN/BASF commands in SHELX to model overlapping lattices.
- Validation tools : R-factor convergence (<0.05) and electron density maps (e.g., Fo-Fc maps) ensure model accuracy .
Methodological Guidelines
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis.
- Characterization : Cross-validate NMR and XRD data with computational models (e.g., DFT) for bond parameter verification.
- Biological assays : Use hTK-1 or similar enzyme models to evaluate nucleoside-mimicking derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
